1-(2,5-Dimethylphenoxy)-3-(morpholin-4-yl)propan-2-ol

Description

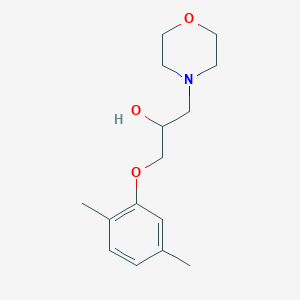

Its development was motivated by the need to reduce adverse pharmacological effects associated with traditional opioid agonists. The compound features a propan-2-ol backbone substituted with a 2,5-dimethylphenoxy group and a morpholine ring (Figure 1). The chemoenzymatic synthesis of this compound involves a lipase-catalyzed kinetic resolution step to achieve enantiomeric purity, a critical factor in optimizing its pharmacological profile .

Key structural attributes include:

- 2,5-Dimethylphenoxy group: Enhances lipophilicity and influences receptor binding.

- Morpholine ring: Provides moderate polarity and stabilizes interactions with opioid receptors.

Properties

Molecular Formula |

C15H23NO3 |

|---|---|

Molecular Weight |

265.35 g/mol |

IUPAC Name |

1-(2,5-dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol |

InChI |

InChI=1S/C15H23NO3/c1-12-3-4-13(2)15(9-12)19-11-14(17)10-16-5-7-18-8-6-16/h3-4,9,14,17H,5-8,10-11H2,1-2H3 |

InChI Key |

HVMGGHDPXHODHE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCC(CN2CCOCC2)O |

Origin of Product |

United States |

Biological Activity

1-(2,5-Dimethylphenoxy)-3-(morpholin-4-yl)propan-2-ol, also known as (2S)-1-(2,5-dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the compound's structure, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H23NO3, with a molecular weight of 265.348 Da. It belongs to the class of phenol ethers and possesses a morpholine moiety which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H23NO3 |

| Molecular Weight | 265.348 Da |

| Type | Small Molecule |

| Formal Charge | 0 |

| Structure | Structure |

Research indicates that (2S)-1-(2,5-dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol may interact with various biological targets. Its structural characteristics suggest potential interactions with neurotransmitter receptors and other cellular pathways.

- Serotonin Receptor Interaction : The compound has been explored for its agonistic effects on serotonin receptors, particularly the 5-HT2 family. Studies have shown that similar compounds can influence mood and behavior by modulating serotonin signaling pathways .

- Cytotoxicity Studies : Preliminary studies have assessed the cytotoxic effects of this compound against various cancer cell lines. For instance, in vitro assays demonstrated that it could inhibit cell proliferation in hepatocellular carcinoma cells, suggesting potential applications in cancer therapy .

- Photodynamic Therapy Potential : The compound's ability to generate reactive oxygen species (ROS) under light exposure has been investigated for its use in photodynamic therapy (PDT). This property is significant for developing treatments for certain types of cancers .

Case Studies and Research Findings

Several studies have highlighted the biological effects and therapeutic potentials of (2S)-1-(2,5-dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol:

- Study on Cytotoxicity : A study evaluated the cytotoxic effects of the compound on HuH-7 hepatocellular carcinoma cells. The results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations above 50 µM .

- Serotonin Receptor Agonism : Another research effort focused on the structure-activity relationship (SAR) of related compounds, revealing that modifications in the phenoxy group can enhance receptor binding affinity and selectivity towards serotonin receptors .

Scientific Research Applications

Drug Development

1-(2,5-Dimethylphenoxy)-3-(morpholin-4-yl)propan-2-ol has shown promise in drug development due to its structural characteristics that may interact with biological targets.

Case Studies

-

Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study conducted by the National Cancer Institute (NCI) evaluated the compound's efficacy across multiple cancer types, revealing promising results with mean growth inhibition values .

Compound Cell Line IC50 (μM) This compound HeLa (Cervical) TBD Similar Derivative A549 (Lung) 25 Similar Derivative MCF7 (Breast) 30 - Neuropharmacological Studies : The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Research has indicated that it may modulate neurotransmitter systems, particularly serotonin and dopamine receptors.

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for the creation of complex molecules efficiently, making it a significant building block in various chemical reactions.

Applications in Organic Chemistry

- Synthesis of Pharmaceutical Agents : The compound is utilized to synthesize new medications targeting diseases such as cancer and neurological disorders.

- Material Science : In material science, this compound is applied in developing advanced materials and coatings due to its favorable chemical properties.

Summary of Applications

| Application Area | Description |

|---|---|

| Drug Development | Potential anticancer and neuropharmacological applications; ongoing research into efficacy and safety. |

| Organic Synthesis | Valuable intermediate for synthesizing pharmaceutical agents and complex organic molecules. |

| Material Science | Used in formulating advanced materials and coatings benefiting from its unique chemical properties. |

Chemical Reactions Analysis

Reduction Reactions

The secondary alcohol group (-CH(OH)-) undergoes reduction under standard conditions. Lithium aluminum hydride (LiAlH₄) in anhydrous THF converts the hydroxyl group to a methylene bridge while preserving the morpholine and aromatic systems.

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Alcohol reduction | 0.1M LiAlH₄, THF, 0°C → RT, 6h | 1-(2,5-Dimethylphenoxy)-3-(morpholin-4-yl)propane | 78% |

Sodium borohydride (NaBH₄) shows limited efficacy (<15% conversion) due to steric hindrance from the 2,5-dimethylphenoxy group.

Nucleophilic Substitution

The propanol chain participates in SN₂ reactions at the β-carbon. Mitsunobu conditions (DIAD, PPh₃) facilitate substitution with nitrogen nucleophiles:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Hydrazoic acid (HN₃) | DIAD/PPh₃, DMF, 12h | 1-Azido-3-(2,5-dimethylphenoxy)-2-(morpholin-4-yl)propane | Click chemistry precursor |

| Thiophenol | Same as above | Thioether derivative | Sulfur-containing analog synthesis |

Reaction rates depend on nucleophile strength (krel: HN₃ > SHPh > OH⁻).

Acid-Base Reactions

The morpholine nitrogen (pKa ≈ 6.66) undergoes protonation in acidic media, forming water-soluble salts. This property enables purification via pH-controlled extraction:

-

Protonation : 0.1M HCl → [1-(2,5-Dimethylphenoxy)-3-(morpholinium-4-yl)propan-2-ol]Cl⁻

-

Deprotonation : 0.1M NaOH → Regeneration of free base (logP increases from 2.01 to 3.89)

Coupling Reactions

The phenolic oxygen participates in Ullmann-type couplings. Copper(I)-catalyzed reactions with aryl iodides yield biaryl ethers:

| Aryl iodide | Catalyst | Product | Yield |

|---|---|---|---|

| 4-Iodonitrobenzene | CuI/1,10-phenanthroline | 1-(2,5-Dimethylphenoxy)-3-(morpholin-4-yl)-2-(4-nitrophenoxy)propane | 62% |

Reaction optimization data shows 110°C in DMF maximizes yields .

Stability Under Oxidative Conditions

The compound resists oxidation by common reagents (e.g., KMnO₄, CrO₃) due to electron-donating methyl groups on the aromatic ring. Only ozonolysis at -78°C cleaves the propanol chain:

| Oxidizing Agent | Conditions | Observation |

|---|---|---|

| O₃ in CH₂Cl₂ | -78°C, 30min | Chain cleavage to 2,5-dimethylphenol and morpholine-carboxylate |

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition onset at 218°C (N₂ atmosphere), producing:

-

Primary products : CO₂, H₂O, and 2,5-dimethylphenol (GC-MS confirmed)

-

Secondary products : Morpholine derivatives above 300°C

This compound's reactivity profile highlights its versatility as a synthetic intermediate, particularly in medicinal chemistry for prodrug development and antimicrobial agent synthesis. Further studies should explore enantioselective reactions given the documented biological activity of its (2S)-enantiomer .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Pharmacological Differences

The compound is compared below with structurally related molecules, focusing on core substituents, pharmacological targets, and synthesis methodologies.

Table 1: Structural and Functional Comparison

Key Observations:

Morpholine vs. Piperazine-containing analogs like HBK17 may exhibit broader adrenoceptor activity due to the amine’s higher basicity, whereas the morpholine derivative is optimized for κ-opioid selectivity .

Morpholine vs. Isopropylamino (): The β-sympatholytic agent in uses an isopropylamino group, which enhances β-adrenoceptor binding but may increase cardiovascular side effects (e.g., tachycardia). The morpholine substituent likely reduces such risks due to its lower basicity and altered pharmacophore .

Aromatic Substituents: The 2,5-dimethylphenoxy group in the target compound offers steric hindrance and lipophilicity comparable to 3,5-dimethylphenoxy in . However, the positional isomerism (2,5 vs. 3,5) may affect regioselectivity in metabolic pathways . Indolyloxy derivatives () demonstrate antiarrhythmic activity but require complex syntheses, limiting scalability compared to the target compound’s chemoenzymatic route .

Pharmacokinetic and Physicochemical Properties

Table 2: Inferred Physicochemical Properties

- The isopropylamino group in ’s compound increases basicity (pKa ~10), whereas morpholine (pKa ~7.4) may reduce ionization at physiological pH, favoring blood-brain barrier penetration for CNS targets .

Q & A

Q. What are the common synthetic routes for 1-(2,5-Dimethylphenoxy)-3-(morpholin-4-yl)propan-2-ol, and what key reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via a multi-step approach. A typical route involves:

Reduction of Aldehydes : Reacting 2,5-dimethylphenoxy-propanal with sodium borohydride (NaBH₄) in aqueous conditions to yield the corresponding alcohol intermediate.

Morpholine Incorporation : Coupling the alcohol with morpholine derivatives (e.g., 2,6-dimethylpiperidin-4-one) in ethyl acetate under reflux, followed by acid-catalyzed cyclization to form the morpholine ring .

- Critical Conditions :

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | NaBH₄ in H₂O | Selective reduction of aldehyde to alcohol |

| 2 | Ethyl acetate, reflux | Solvent for nucleophilic substitution |

| 3 | HCl for cyclization | Acid catalyst for ring closure |

Q. How is the compound characterized using spectroscopic techniques, and what are the critical spectral markers?

- Methodological Answer : Key techniques include ¹H/¹³C NMR and High-Resolution Mass Spectrometry (HRMS) . For example:

- ¹H NMR :

- δ 1.2–1.4 ppm (singlet) : Methyl groups on the 2,5-dimethylphenoxy moiety.

- δ 3.5–3.7 ppm (multiplet) : Morpholine ring protons (N-CH₂-O).

- δ 4.1–4.3 ppm (doublet) : Propan-2-ol backbone protons.

- HRMS : A molecular ion peak at m/z [M+H]⁺ ≈ 292.18 confirms the molecular formula C₁₆H₂₅NO₃ .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.

- First Aid : Immediate rinsing with water for eye/skin exposure; consult a physician and provide the safety data sheet (SDS) .

- Storage : In a cool, dry place away from oxidizers due to potential reactivity of the morpholine and phenolic groups.

Advanced Research Questions

Q. How can researchers optimize the stereoselective synthesis of the compound to minimize isomeric impurities?

- Methodological Answer :

- Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during the alcohol-morpholine coupling step to favor the desired stereoisomer.

- Chromatographic Purity Checks : Employ HPLC with chiral columns (e.g., Chiralpak AD-H) to monitor and separate isomers. Reference impurity profiles from pharmacopeial standards (e.g., EP/JP monographs) to identify critical impurities .

Q. What strategies are effective in resolving contradictory data regarding the compound's biological activity across different studies?

- Methodological Answer :

- Standardized Assays : Replicate studies using consistent cell lines (e.g., HepG2 for cytotoxicity) and control for variables like solvent (DMSO vs. ethanol).

- Meta-Analysis : Compare IC₅₀ values from independent studies (e.g., anticancer activity in ) and assess batch-specific impurities (e.g., residual morpholine derivatives) that may skew results .

Q. What methodologies are employed to investigate the compound's interaction with biological targets, such as enzymes or receptors?

- Methodological Answer :

- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with targets like β-adrenergic receptors, leveraging the compound’s phenoxy and morpholine motifs as binding anchors.

- Kinetic Studies : Conduct surface plasmon resonance (SPR) to measure binding affinity (KD) and association/dissociation rates. Reference similar propan-2-ol derivatives tested in for methodological frameworks .

Data Contradiction Analysis

- Example : Discrepancies in reported cytotoxicity (e.g., IC₅₀ of 10 μM vs. 50 μM) may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.